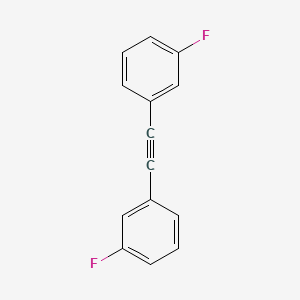
1,2-Bis(3-fluorophenyl)ethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-fluorophenyl)ethyne: is an organic compound with the molecular formula C14H8F2 and a molecular weight of 214.21 g/mol . It is characterized by the presence of two fluorophenyl groups attached to an ethyne (acetylene) linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(3-fluorophenyl)ethyne can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction , where 3-fluoroiodobenzene is coupled with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(3-fluorophenyl)ethyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ethyne linkage to an ethane linkage, forming 1,2-bis(3-fluorophenyl)ethane.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or sodium amide (NaNH2) in liquid ammonia.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1,2-bis(3-fluorophenyl)ethane.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1,2-Bis(3-fluorophenyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, though specific biological applications are less documented.
Medicine: Potential use in drug discovery and development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-fluorophenyl)ethyne is primarily related to its ability to participate in various chemical reactions due to the presence of the ethyne linkage and fluorophenyl groups. These structural features allow it to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications.
Comparison with Similar Compounds
1,2-Bis(4-fluorophenyl)ethyne: Similar in structure but with fluorine atoms in the para position instead of the meta position.
1,2-Bis(2-fluorophenyl)ethyne: Fluorine atoms in the ortho position.
1,2-Diphenylethyne: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
Uniqueness: 1,2-Bis(3-fluorophenyl)ethyne is unique due to the meta positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. This positioning can affect the electronic properties of the compound, making it distinct from its ortho and para analogs .
Properties
Molecular Formula |
C14H8F2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-fluoro-3-[2-(3-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8F2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H |
InChI Key |
SNNLUYWPLZLTQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C#CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
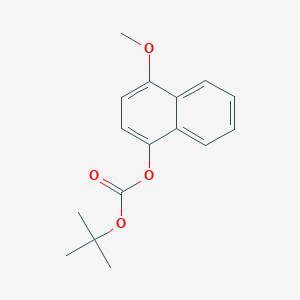
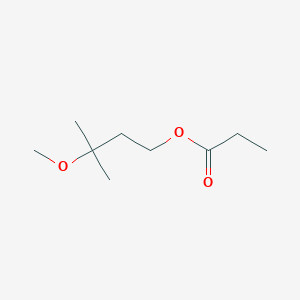

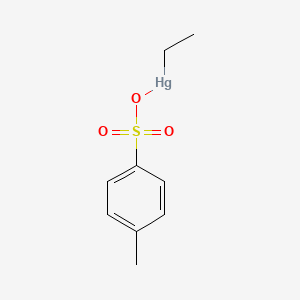
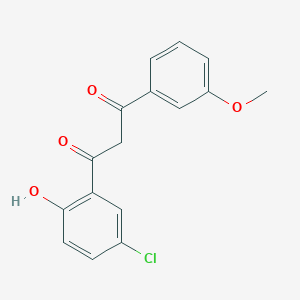
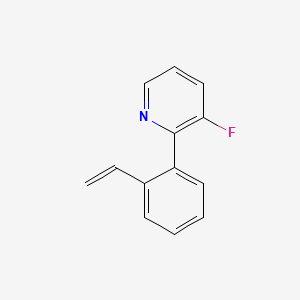

![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
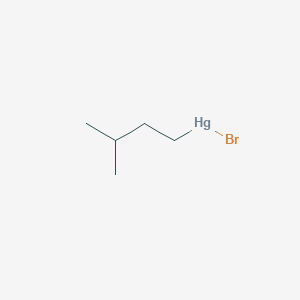
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
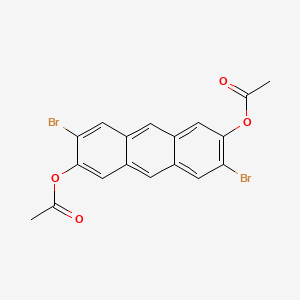
![2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)

